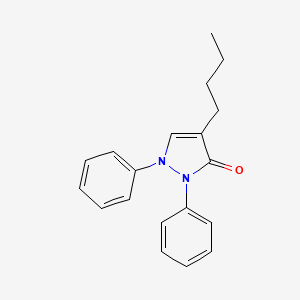
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a member of the pyrazolone family, characterized by its unique structure that includes a pyrazolone ring substituted with butyl and phenyl groups. This compound is of significant interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 1,2-diphenylhydrazine with butyl acetoacetate under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods
In industrial settings, the production of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, such as pain and inflammation.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolone structure.
Antipyrine: Another pyrazolone derivative used for its analgesic and antipyretic properties.
Aminopyrine: Known for its analgesic and antipyretic effects, similar in structure to 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one.
Uniqueness
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
60002-09-7 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-butyl-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O/c1-2-3-10-16-15-20(17-11-6-4-7-12-17)21(19(16)22)18-13-8-5-9-14-18/h4-9,11-15H,2-3,10H2,1H3 |
InChI Key |
PBPQFHAXZZKRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





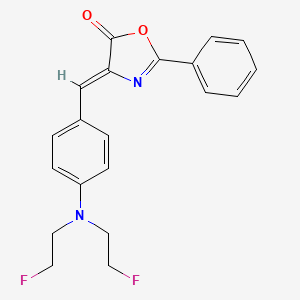
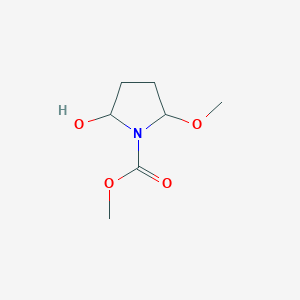
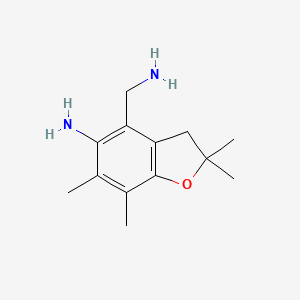
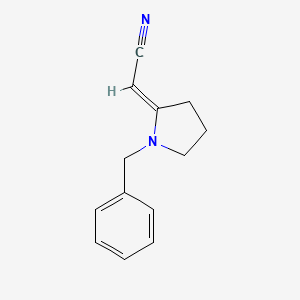
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)

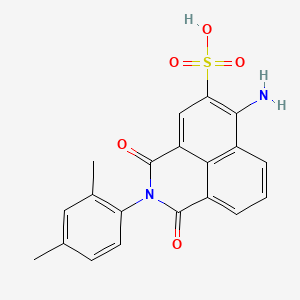

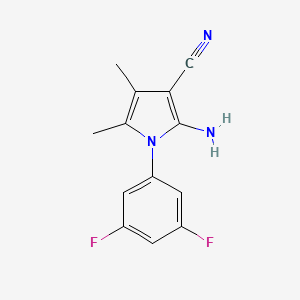
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
